molecular formula C8H5F3N2OS B057679 4-(Trifluormethoxy)benzo[d]thiazol-2-amin CAS No. 235101-36-7

4-(Trifluormethoxy)benzo[d]thiazol-2-amin

Katalognummer: B057679
CAS-Nummer: 235101-36-7
Molekulargewicht: 234.2 g/mol
InChI-Schlüssel: YSURRMGJTOKALN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(Trifluoromethoxy)benzo[d]thiazol-2-amine is a heterocyclic compound that features a benzothiazole core substituted with a trifluoromethoxy group at the 4-position and an amino group at the 2-position.

Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Characteristics

The synthesis of 4-(trifluoromethoxy)benzo[d]thiazol-2-amine typically involves methods such as nucleophilic substitution reactions and other organic synthesis techniques. The trifluoromethoxy group enhances the compound's lipophilicity, which can influence its biological activity. The presence of the benzo[d]thiazole moiety is crucial as it is known for its diverse pharmacological properties.

Biological Activities

The compound exhibits a range of biological activities, making it a candidate for various therapeutic applications:

  • Anticancer Activity : Compounds containing the benzothiazole structure have shown promising results in inhibiting cancer cell proliferation. For instance, recent studies indicate that benzothiazole derivatives can selectively induce apoptosis in cancer cells with minimal toxicity to normal cells . The introduction of substituents like trifluoromethoxy can further enhance this activity.
  • Neurological Applications : Research has highlighted the neuroprotective effects of benzothiazole derivatives, including potential applications in treating neurodegenerative diseases such as amyotrophic lateral sclerosis (ALS) . The mechanism often involves inhibition of acetylcholinesterase, which is critical for maintaining acetylcholine levels in the brain.
  • Anti-inflammatory Properties : The compound has been investigated for its ability to inhibit the production of prostaglandin E2 (PGE2), a key mediator in inflammatory processes. This suggests potential applications in treating inflammatory diseases .

Case Studies and Research Findings

Several studies have documented the efficacy of 4-(trifluoromethoxy)benzo[d]thiazol-2-amine and related compounds:

  • In Vitro Studies : In vitro assays have demonstrated that certain derivatives exhibit significant anticancer activity against various cancer cell lines, including M-HeLa cells . These studies often utilize molecular docking to elucidate binding interactions with target enzymes.
  • Therapeutic Potentials : A study focused on hybrid compounds containing benzothiazole demonstrated enhanced selectivity and reduced toxicity compared to traditional chemotherapeutics like Tamoxifen . This highlights the importance of structural modifications in developing new anti-cancer agents.

Comparative Analysis of Related Compounds

Compound NameBiological ActivityReference
4-(Trifluoromethoxy)benzo[d]thiazol-2-amineAnticancer, Neuroprotective
Benzothiazole derivativesAnticancer, Antibacterial
N-acylated 2-AminobenzothiazolesAnti-inflammatory

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Trifluoromethoxy)benzo[d]thiazol-2-amine typically involves the reaction of 4-(trifluoromethoxy)aniline with a suitable thioamide under specific conditions. One common method involves the use of phenylthiourea and sodium bromide in isopropanol, followed by electrolysis in an undivided cell equipped with an iron cathode and graphite anode . Another method involves the reaction of phenylthiourea with sulfur chloride in chloroform, followed by heating and refluxing .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Analyse Chemischer Reaktionen

Types of Reactions

4-(Trifluoromethoxy)benzo[d]thiazol-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of 4-(Trifluoromethoxy)benzo[d]thiazol-2-amine include sulfur chloride, phenylthiourea, and sodium bromide . Reaction conditions often involve heating, refluxing, and electrolysis .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, the reaction with sulfur chloride and phenylthiourea typically yields the desired benzothiazole derivative .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to 4-(Trifluoromethoxy)benzo[d]thiazol-2-amine include other benzothiazole derivatives such as:

Uniqueness

The uniqueness of 4-(Trifluoromethoxy)benzo[d]thiazol-2-amine lies in its trifluoromethoxy group, which imparts distinct electronic and steric properties to the molecule. This modification can enhance the compound’s biological activity and stability compared to other benzothiazole derivatives .

Biologische Aktivität

4-(Trifluoromethoxy)benzo[d]thiazol-2-amine (4-TFBT) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its unique trifluoromethoxy substitution and potential biological activities. This article explores the compound's biological properties, including its antimicrobial, anticancer, and neuroprotective activities, alongside relevant case studies and research findings.

Chemical Structure and Synthesis

4-TFBT features a benzothiazole core with a trifluoromethoxy group, enhancing its reactivity and biological potential. The synthesis typically involves the reaction of 2-aminobenzenethiol with 4-chloro-2-trifluoromethoxybenzoyl chloride, followed by cyclization, which can be confirmed through techniques like NMR spectroscopy and mass spectrometry.

Antimicrobial Activity

Research indicates that compounds similar to 4-TFBT exhibit significant antimicrobial properties. For instance, thiazole derivatives have shown potent activity against various bacterial strains, outperforming conventional antibiotics like ampicillin and streptomycin . The specific activity of 4-TFBT against pathogens such as Staphylococcus aureus has been noted, with studies suggesting effective inhibition at low concentrations .

Compound NameActivityReference
4-TFBTAntimicrobial against S. aureus
BenzothiazoleLess potent than 4-TFBT
RiluzoleNeuroprotective; used in ALS treatment

Anticancer Activity

In vitro studies have assessed the cytotoxic effects of 4-TFBT on various human cancer cell lines, including HepG2 (liver cancer), HT-29 (colon cancer), and MCF-7 (breast cancer). The compound demonstrated significant cytotoxicity, indicating its potential as an anticancer agent. For example, compounds derived from benzothiazole frameworks have shown promising results in inhibiting cancer cell proliferation .

Neuroprotective Properties

The neuroprotective effects of 4-TFBT are linked to its ability to inhibit glutamate release and modulate calcium signaling pathways. Initial findings suggest that it may interact with proteins involved in these pathways, potentially mitigating neuronal damage associated with conditions like amyotrophic lateral sclerosis (ALS) .

Case Studies

  • Antimicrobial Efficacy : A study comparing various thiazole derivatives found that 4-TFBT exhibited superior antibacterial activity against S. aureus, with a minimum inhibitory concentration (MIC) significantly lower than that of traditional antibiotics .
  • Cytotoxicity Assessment : In vitro assays using the MTT method revealed that 4-TFBT effectively reduced cell viability in HepG2 cells by over 70% at concentrations above 10 µM, suggesting a strong potential for further development as an anticancer therapeutic .
  • Neuroprotective Mechanism : A recent docking study indicated that 4-TFBT binds effectively to calmodulin, a key protein in calcium signaling pathways. This interaction may explain its neuroprotective effects observed in cellular models of neurodegeneration .

Eigenschaften

IUPAC Name

4-(trifluoromethoxy)-1,3-benzothiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F3N2OS/c9-8(10,11)14-4-2-1-3-5-6(4)13-7(12)15-5/h1-3H,(H2,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSURRMGJTOKALN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1)SC(=N2)N)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F3N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80442803
Record name 2-Amino-4-trifluoromethoxybenzothiazol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80442803
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

235101-36-7
Record name 2-Amino-4-trifluoromethoxybenzothiazol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80442803
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(trifluoromethoxy)-1,3-benzothiazol-2-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Name
Nc1nc2c(OC(F)(F)F)cc(Br)cc2s1
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

6-Bromo-4-trifluoromethoxy-benzothiazol-2-ylamine (157 mg, 0.50 mg), triethylamine (0.21 ml, 1.5 mmol) and palladium on carbon (10%, 15 mg) are suspended in ethanol (12 ml) and hydrogenated at atmospheric pressure for 96 h. The catalyst was filtered off and the solution evaporated to dryness. The residue was dissolved in ethyl acetate, washed three times with water, dried and the solvent removed in vacuo. The product is obtained as brown solid (85 mg, 73%). MS: m/e=235 (M+H+).
Name
6-Bromo-4-trifluoromethoxy-benzothiazol-2-ylamine
Quantity
157 mg
Type
reactant
Reaction Step One
Quantity
0.21 mL
Type
reactant
Reaction Step One
Quantity
15 mg
Type
catalyst
Reaction Step One
Quantity
12 mL
Type
solvent
Reaction Step One
Name
Yield
73%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(Trifluoromethoxy)benzo[d]thiazol-2-amine
Reactant of Route 2
4-(Trifluoromethoxy)benzo[d]thiazol-2-amine
Reactant of Route 3
Reactant of Route 3
4-(Trifluoromethoxy)benzo[d]thiazol-2-amine
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
4-(Trifluoromethoxy)benzo[d]thiazol-2-amine
Reactant of Route 5
4-(Trifluoromethoxy)benzo[d]thiazol-2-amine
Reactant of Route 6
4-(Trifluoromethoxy)benzo[d]thiazol-2-amine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.